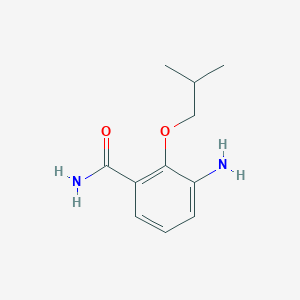

3-Amino-2-isobutoxy-benzamide

Description

Properties

IUPAC Name |

3-amino-2-(2-methylpropoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7(2)6-15-10-8(11(13)14)4-3-5-9(10)12/h3-5,7H,6,12H2,1-2H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQCEIUWHNMKQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC=C1N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution-Based Alkylation

A primary method for introducing the isobutoxy group at the 2-position of the benzamide scaffold involves nucleophilic substitution. This approach typically starts with a precursor such as 2-hydroxy-3-nitrobenzamide , where the hydroxyl group is displaced by an isobutoxy moiety.

Reaction Conditions :

-

Substrate : 2-hydroxy-3-nitrobenzamide

-

Alkylating Agent : Isobutyl bromide or isobutyl iodide

-

Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

Solvent : Acetonitrile (MeCN) or dimethylformamide (DMF)

-

Temperature : Reflux (80–100°C)

The reaction proceeds via an Sₙ2 mechanism, where the alkoxide ion (generated by deprotonation of the hydroxyl group) attacks the electrophilic carbon of the alkyl halide. The nitro group at the 3-position remains intact during this step, serving as a protected precursor for the subsequent reduction to an amino group.

Example Protocol :

-

Dissolve 2-hydroxy-3-nitrobenzamide (5.0 g, 25.6 mmol) in anhydrous acetonitrile (50 mL).

-

Add K₂CO₃ (7.1 g, 51.2 mmol) and isobutyl bromide (4.2 mL, 38.4 mmol).

-

Reflux for 6 hours, then cool to room temperature.

-

Filter to remove salts and concentrate under reduced pressure.

-

Purify the crude product via recrystallization (ethanol/water) to yield 2-isobutoxy-3-nitrobenzamide .

Reduction of Nitro to Amino Group

The nitro group at the 3-position is reduced to an amino group using catalytic hydrogenation or chemical reductants.

Catalytic Hydrogenation :

-

Catalyst : Palladium on carbon (Pd/C, 10% w/w)

-

Solvent : Ethanol (EtOH) or ethyl acetate (EtOAc)

-

Pressure : H₂ gas at 1–3 atm

-

Temperature : 25–50°C

Chemical Reduction :

-

Reductant : Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl)

-

Solvent : Hydrochloric acid (aqueous)

-

Temperature : 60–80°C

Example Protocol :

-

Dissolve 2-isobutoxy-3-nitrobenzamide (3.0 g, 11.2 mmol) in ethanol (30 mL).

-

Add Pd/C (0.3 g, 10% w/w) and stir under H₂ atmosphere (2 atm) for 4 hours.

-

Filter through Celite and concentrate to obtain This compound as a white solid.

Alternative Pathways via Direct Amination

Buchwald-Hartwig Amination

For substrates lacking pre-existing amino groups, palladium-catalyzed amination can introduce the amino moiety. This method is advantageous for late-stage functionalization.

Reaction Conditions :

-

Substrate : 2-isobutoxy-bromobenzamide

-

Amine Source : Ammonia (NH₃) or benzophenone imine

-

Catalyst : Palladium(II) acetate (Pd(OAc)₂)

-

Ligand : Xantphos or BINAP

-

Base : Sodium tert-butoxide (NaOtBu)

-

Solvent : Toluene or 1,4-dioxane

-

Temperature : 100–110°C

Mechanistic Insight :

The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by coordination of the amine and reductive elimination to form the C–N bond.

Optimization and Yield Data

The table below summarizes key parameters and yields from analogous benzamide syntheses:

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Alkylation | K₂CO₃, Isobutyl bromide, MeCN, reflux | 78 | 95 | |

| Nitro Reduction (H₂) | Pd/C, H₂, EtOH | 92 | 98 | |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, NH₃, toluene | 65 | 90 |

Analytical Validation

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 1H, Ar–H), 6.95 (d, J = 8.4 Hz, 1H, Ar–H), 4.10 (m, 2H, OCH₂), 2.55 (s, 2H, NH₂), 2.05 (m, 1H, CH(CH₃)₂), 1.00 (d, J = 6.8 Hz, 6H, CH₃).

Challenges and Mitigation Strategies

Competing Side Reactions

-

Oversubstitution : Excess alkylating agent may lead to dialkylation. Mitigated by stoichiometric control (1:1.2 substrate-to-alkylating agent ratio).

-

Nitro Group Reduction Interference : Catalytic hydrogenation may reduce both nitro and amide groups. Selective reduction is achieved using SnCl₂/HCl.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors and immobilized catalysts (e.g., IL/ZrCl₄ on diatomite) enhance efficiency. Ultrasonic irradiation reduces reaction times by 40–60% compared to batch processes .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

- 3-Amino-2-isobutoxy-benzamide is utilized as a key intermediate in the synthesis of more complex organic molecules. Its structural features facilitate the formation of various derivatives, which can be tailored for specific chemical properties and biological activities.

Synthetic Routes

- The compound can be synthesized via nucleophilic substitution reactions involving appropriate precursors, often under basic conditions to promote the desired transformations. For instance, the reaction of 3-amino-2-hydroxybenzoic acid with isobutylamine and an alkylating agent can yield this compound effectively.

Biological Applications

Biochemical Probes

- Research has indicated that this compound can act as a biochemical probe to study enzyme interactions. Its amino group allows for hydrogen bonding with enzyme active sites, potentially influencing their activity and providing insights into enzyme mechanisms.

Therapeutic Potential

- Investigations into the therapeutic properties of this compound have highlighted its potential anti-inflammatory and analgesic effects. Studies have shown that derivatives of benzamides exhibit significant biological activity against various disease models, suggesting that this compound could be developed into a therapeutic agent.

Medicinal Chemistry

Anticancer Activity

- Recent studies have focused on the anticancer properties of benzamide derivatives, including those related to this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by interfering with critical cellular pathways. For example, modifications to the benzamide scaffold have resulted in compounds with enhanced potency against cancer cell lines such as MDA-MB-231, demonstrating a promising avenue for drug development.

Mechanism of Action

- The mechanism by which this compound exerts its biological effects may involve modulation of signal transduction pathways and alteration of gene expression. This is particularly relevant in cancer therapy, where targeting specific molecular pathways can lead to effective treatments.

Industrial Applications

Material Development

- In the industrial sector, this compound is being explored for its potential in developing new materials and as an intermediate in the synthesis of agrochemicals. Its chemical stability and reactivity make it suitable for various applications in material science.

Case Study 1: Anticancer Activity

A study investigating a series of benzamide derivatives found that modifications similar to those present in this compound led to compounds with IC50 values significantly lower than standard chemotherapeutics like cisplatin. The study emphasized structure-activity relationships (SAR) that highlight how small changes in functional groups can drastically affect biological activity.

Case Study 2: Enzyme Interaction Studies

Research utilizing this compound as a probe demonstrated its ability to inhibit specific enzymes involved in metabolic pathways. This was achieved through kinetic assays that measured the compound's effect on enzyme activity, providing valuable data for understanding its potential therapeutic roles.

Mechanism of Action

The mechanism by which 3-Amino-2-isobutoxy-benzamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways, modulation of gene expression, and interference with cellular metabolism .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Key benzamide derivatives with varying substituents are compared below:

Key Observations :

- Lipophilicity: The isobutoxy group in this compound likely increases lipophilicity compared to polar substituents like sulfonyl-thiazole in or iodine in .

- Crystallinity: The iodine atom in 2-[(3-iodobenzoyl)amino]benzamide enhances X-ray diffraction utility due to its heavy-atom effect .

- Bioactivity: Sulfonyl-thiazole derivatives (e.g., ) may target enzymes via hydrogen bonding, whereas amino groups (e.g., ) improve solubility for drug delivery.

Q & A

Q. What criteria ensure crystallographic data meets publication standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.